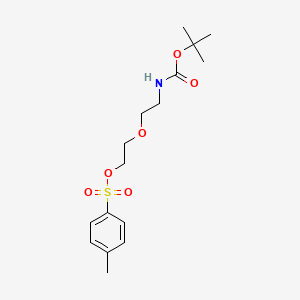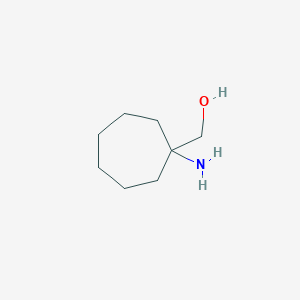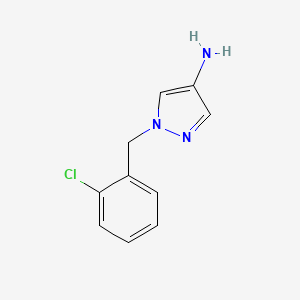![molecular formula C11H23NO3 B2361704 Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate CAS No. 37947-15-2](/img/structure/B2361704.png)
Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate is a chemical compound with the CAS Number: 37947-15-2 . It has a molecular weight of 217.31 .
Molecular Structure Analysis
The InChI code for Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate is 1S/C11H23NO3/c1-3-15-11(14)7-9-12(2)8-5-4-6-10-13/h13H,3-10H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Scientific Research Applications
Polymorphism Study
A study examined the polymorphism in a compound closely related to Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate, focusing on its spectroscopic and diffractometric characteristics. This research is crucial for understanding the analytical and physical properties of such compounds (Vogt et al., 2013).
Crystal Structure Analysis
Another study detailed the crystal structure of a similar compound, highlighting the angles and conformations within its molecular structure. This research aids in the deeper understanding of molecular interactions and stability (Hong-qiang Liu et al., 2012).
Reaction with Hydroxylamine
Research on the reaction of related compounds with hydroxylamine has been conducted, providing insights into potential chemical transformations and applications of Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate (Suyama et al., 1994).
Molecular Docking and Biological Potentials
A study explored the synthesis and molecular docking of derivatives of similar compounds, assessing their biological potentials. This type of research can be pivotal for drug development and understanding the bioactivity of Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate (Borik & Hussein, 2021).
Biocatalysis Study
The use of Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate in biocatalysis was investigated, showcasing its potential in producing pharmaceutical intermediates through microbial catalysis (Yi Li et al., 2013).
Fluorescence Derivatisation
A study on the derivatisation of amino acids for fluorescence applications also provides insights into the potential utility of Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate in analytical chemistry (Frade et al., 2007).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-[5-hydroxypentyl(methyl)amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-3-15-11(14)7-9-12(2)8-5-4-6-10-13/h13H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFQQAXWOIEAMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C)CCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2361626.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2361627.png)

![Ethyl 9-chloro-2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2361632.png)

![Ethyl 4-((4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2361634.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2361638.png)


![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2361643.png)
